![molecular formula C9H18N2 B1435389 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine CAS No. 1803565-59-4](/img/structure/B1435389.png)
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine
Overview
Description
“2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” is a chemical compound with the CAS Number: 1803565-59-4. It has a molecular weight of 154.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 154.26 .Scientific Research Applications
Receptor Antagonism
Similar compounds have been shown to act as antagonists for various receptors, such as vanilloid receptors . It’s plausible that “2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” could also be explored for such biological activities.
Enzyme Inhibition
This compound may inhibit a range of enzymes, which could make it useful in the study of biochemical pathways or in the development of new treatments for diseases where enzyme regulation is a factor .
Antioxidative Properties
Compounds with pyrrolidine structures have demonstrated antioxidative properties . “2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” could potentially be used in research focused on oxidative stress and related conditions.
Antibacterial Activity
There’s potential for antibacterial applications given that similar structures have shown such properties . This could lead to the development of new antibacterial agents.
Cell Cycle Effects
Research into how “2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” affects the cell cycle could provide insights into its potential use in cancer therapy or cell biology studies .
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-9(7-10-8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBGIRGMEDANQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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